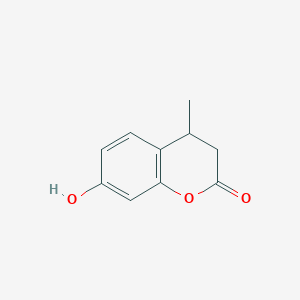









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1>C(O)(=O)C.[Pd]>[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]([CH3:13])[CH2:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1)=O)C
|
|
Name
|
formula A1
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 30° C. for 16 hr, at which point no hydrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
the reactor sealed
|
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen (4×)
|
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
|
Type
|
CUSTOM
|
|
Details
|
The reactor was evacuated
|
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered through celite
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C2C(CC(OC2=C1)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60.5 g | |
| YIELD: PERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |